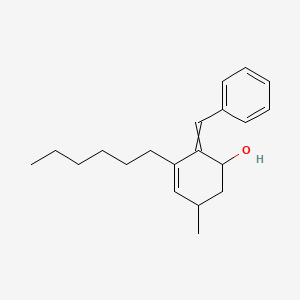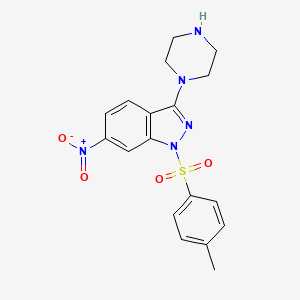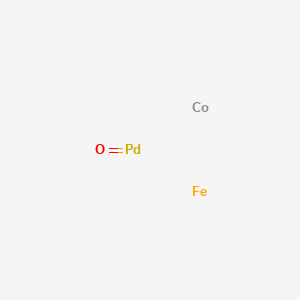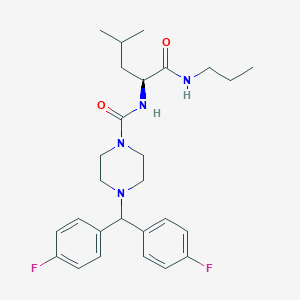
2-Benzylidene-3-hexyl-5-methylcyclohex-3-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzylidene-3-hexyl-5-methylcyclohex-3-en-1-ol is an organic compound with a complex structure that includes a benzylidene group, a hexyl chain, and a methyl group attached to a cyclohexene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylidene-3-hexyl-5-methylcyclohex-3-en-1-ol typically involves the condensation of benzaldehyde with a suitable cyclohexanone derivative under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the benzylidene group. The reaction mixture is usually heated to promote the condensation reaction, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzylidene-3-hexyl-5-methylcyclohex-3-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
Oxidation: Formation of benzylidene ketones or aldehydes.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted cyclohexene derivatives.
Wissenschaftliche Forschungsanwendungen
2-Benzylidene-3-hexyl-5-methylcyclohex-3-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Benzylidene-3-hexyl-5-methylcyclohex-3-en-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites on target molecules, leading to changes in their activity. For example, it may inhibit or activate enzymes involved in metabolic processes, thereby exerting its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Benzylidene-3-hexyl-1-methylcyclohex-3-en-1-ol
- 2-Heptylidene-3-hexyl-5-methylcyclohex-3-en-1-ol
- 2-Benzylidene-3-hexyl-5-methylcyclohex-3-en-1-one
Uniqueness
2-Benzylidene-3-hexyl-5-methylcyclohex-3-en-1-ol is unique due to its specific structural features, such as the presence of a benzylidene group and a hexyl chain on a cyclohexene ring. These structural elements contribute to its distinct chemical properties and reactivity, setting it apart from similar compounds.
Eigenschaften
CAS-Nummer |
917774-24-4 |
|---|---|
Molekularformel |
C20H28O |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
2-benzylidene-3-hexyl-5-methylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C20H28O/c1-3-4-5-9-12-18-13-16(2)14-20(21)19(18)15-17-10-7-6-8-11-17/h6-8,10-11,13,15-16,20-21H,3-5,9,12,14H2,1-2H3 |
InChI-Schlüssel |
IWQGNWUUDXTWPS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=CC(CC(C1=CC2=CC=CC=C2)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-{2-[(Naphthalen-1-yl)sulfanyl]anilino}-1-phenylbut-2-en-1-one](/img/structure/B12615386.png)



![{2-[4-(4-Chlorophenoxy)anilino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B12615404.png)

![N-[(4-Methoxyphenyl)(2-methylaziridin-1-yl)methylidene]hydroxylamine](/img/structure/B12615417.png)




![N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzoyl}-L-alanine](/img/structure/B12615441.png)
